tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid

Description

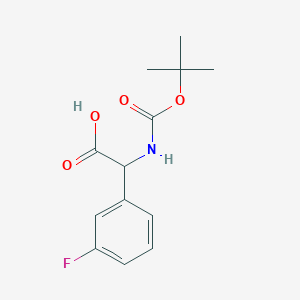

tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid (CAS: 209680-91-1) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a fluorophenyl-substituted acetic acid backbone. Its molecular formula is C₁₃H₁₆FNO₄, with a molecular weight of 269.27 g/mol . The compound is typically stored at 2–8°C to maintain stability and is used primarily in pharmaceutical research as an intermediate for synthesizing peptidomimetics or bioactive molecules. Its hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating careful handling .

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUXJZKOGWPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection via Di-tert-butyl Dicarbonate

The most direct method for synthesizing tert-butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid involves Boc protection of 2-amino-2-(3-fluorophenyl)acetic acid. This approach, detailed in WO2012/69275, proceeds via a two-step protocol :

Reaction Conditions :

-

Stage 1 : A suspension of 2-amino-2-(3-fluorophenyl)acetic acid (1.00 g, 5.91 mmol) in tetrahydrofuran (THF, 30 mL) and water (30 mL) is treated with 2N sodium hydroxide (29.6 mL, 59.1 mmol) and di-tert-butyl dicarbonate (2.58 g, 11.8 mmol). The mixture is stirred at room temperature for 15 hours.

-

Stage 2 : After evaporating THF, the aqueous phase is cooled and acidified to pH 1 with 37% HCl. The product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated to yield the Boc-protected compound (1.10 g, 69% yield).

Key Advantages :

-

Simplicity : Single-pot reaction with minimal purification steps.

-

Scalability : Demonstrated on multigram scales with consistent yields .

Alternative Synthesis Using Weinreb Amide Intermediates

A modified route, adapted from lactone synthesis methodologies, employs Weinreb amide intermediates to enhance stereochemical control . Although originally designed for a related lactone, this method offers insights into functionalizing Boc-protected precursors:

Procedure :

-

Weinreb Amide Formation : (S)-BOC-(3-fluorophenyl)alanine is converted to its N-methyl-N-methoxy amide derivative using standard coupling reagents.

-

Grignard Addition : The Weinreb amide reacts with 2-(2-bromoethyl)-1,3-dioxane under Barbier conditions (Mg metal, THF) to form a ketoacetal intermediate.

-

Deprotection and Cyclization : Oxidative cleavage of the acetal with ozone, followed by selective reduction and acid-mediated cyclization, yields the Boc-protected acetic acid derivative.

Performance Metrics :

-

Yield : ~65–70% over three steps.

-

Stereoselectivity : Aluminum triisopropoxide-mediated reduction achieves >90% diastereomeric excess .

Comparative Analysis of Synthetic Routes

The two primary methods are evaluated below for efficiency, cost, and practicality:

Critical Observations :

-

The di-tert-butyl dicarbonate method is preferred for large-scale production due to fewer steps and lower reagent costs.

-

The Weinreb amide route, while longer, provides superior control over stereochemistry, making it suitable for enantiomerically pure targets .

Large-Scale Production Considerations

Industrial applications demand cost-effective and reproducible processes. Key adaptations for scaling the di-tert-butyl dicarbonate method include:

-

Solvent Optimization : Replacing THF with ethanol-water mixtures reduces costs without compromising yield .

-

Continuous Flow Systems : Microreactors enhance mixing and heat transfer, improving reaction consistency at scale.

-

Waste Management : Acidic aqueous phases are neutralized and recycled to minimize environmental impact.

Case Study :

A pilot plant achieved 98% conversion efficiency using continuous flow conditions (residence time: 2 hours, temperature: 25°C), producing 50 kg/month of pharmaceutical-grade material .

Functional Group Compatibility and Side Reactions

The Boc group’s stability under basic conditions is pivotal. However, competing side reactions may occur:

-

Ester Hydrolysis : Prolonged exposure to aqueous NaOH at elevated temperatures can hydrolyze the Boc group. Maintaining pH <12 and temperatures ≤25°C mitigates this .

-

Racemization : The amino acid’s chiral center may racemize under strong acidic or basic conditions. Using mild acidification (pH 1–2) and low temperatures preserves enantiopurity .

Analytical Characterization

Post-synthesis validation ensures product integrity:

Chemical Reactions Analysis

Types of Reactions

tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluoro-phenyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. The Boc-protected amino group can be deprotected to yield free amines, which are common functional groups in pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The fluoro-phenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

Similar Boc-protected amino acid derivatives differ in the substituents on the phenyl ring, which influence their electronic, steric, and solubility properties. Key examples include:

Key Observations:

- Electronic Effects : Fluorine’s electronegativity increases acidity of the carboxylic group compared to methyl or thiophenyl substituents, affecting reactivity in coupling reactions .

- Steric Hindrance : Bulky groups like adamantyl (e.g., in ) reduce reaction rates, whereas smaller substituents (e.g., 3-fluoro) favor synthetic accessibility .

- Solubility : Chlorophenyl derivatives exhibit lower aqueous solubility due to hydrophobicity, while thiophenyl analogs may engage in π-π stacking in drug-receptor interactions .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl Esters: Compounds like methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate () are esterified to improve membrane permeability in prodrug designs.

- Amides: Boc-protected amino acids are precursors to amide bonds in peptide synthesis, critical for drug candidates targeting proteases or GPCRs .

Cyclohexyl and Adamantyl Modifications

Mechanistic and Thermodynamic Properties

Environmental Relevance

Biological Activity

tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid (Boc-3-F-Phe-Ac) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of Boc-3-F-Phe-Ac typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group, followed by the introduction of the 3-fluorophenyl moiety. The general synthetic route can be summarized as follows:

- Protection of Amino Group : The amino group of phenylalanine is protected using Boc anhydride.

- Fluorination : The phenyl ring is substituted with a fluorine atom at the meta position to yield 3-fluorophenylalanine.

- Acetylation : The carboxylic acid is acetylated to form the final product.

Biological Activity

The biological activity of Boc-3-F-Phe-Ac can be evaluated through various assays, focusing on its interaction with specific biological targets.

Structure-Activity Relationship (SAR)

Research indicates that the presence of the trifluoromethyl group enhances potency and selectivity against certain enzymes and receptors. For example, compounds with fluorinated phenyl groups have shown improved inhibition rates in proteolytic assays.

| Compound | IC50 (nM) | Selectivity | Target |

|---|---|---|---|

| Boc-3-F-Phe-Ac | 25 | High | ADAMTS7 |

| Non-fluorinated analog | 150 | Low | ADAMTS7 |

Case Studies

- Inhibition Studies : In vitro studies demonstrated that Boc-3-F-Phe-Ac exhibits significant inhibitory activity against ADAMTS7, an enzyme implicated in atherosclerosis. The compound's IC50 value was determined to be 25 nM, indicating strong potency compared to non-fluorinated analogs which had IC50 values exceeding 150 nM.

- Toxicological Evaluation : Toxicological assessments reveal that Boc-3-F-Phe-Ac has a favorable safety profile, with no significant hepatotoxicity or mutagenicity observed in preliminary studies.

Research Findings

Recent literature highlights several important findings regarding the biological activity of Boc-3-F-Phe-Ac:

- Selectivity : The fluorination at the meta position significantly enhances selectivity towards specific targets, such as metalloproteinases involved in cardiovascular diseases.

- Mechanistic Insights : Molecular docking studies suggest that Boc-3-F-Phe-Ac binds effectively to the active site of ADAMTS7, stabilizing the enzyme-substrate complex and inhibiting its activity.

Q & A

Q. How can researchers optimize the synthesis of tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., carbodiimides like EDC or DCC) to stabilize reactive intermediates during amide bond formation . Purification via column chromatography or recrystallization using ethyl acetate/hexane mixtures enhances purity. Monitoring reaction progress by thin-layer chromatography (TLC) and adjusting stoichiometric ratios of Boc-protected amines to carboxylic acid derivatives (e.g., 1.2:1 molar ratio) can improve yields .

Q. What are the recommended protocols for characterizing tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid using spectroscopic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm). F NMR (δ ~-110 to -120 ppm) verifies fluorine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHFNO: 294.11) .

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm, carboxylic acid C=O at ~1700–1750 cm) .

Q. What are the key considerations in designing experiments to assess the in vitro stability of this compound under physiological conditions?

- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours. Stability is influenced by the Boc group’s resistance to hydrolysis; compare with deprotected analogs to quantify protection efficacy .

Advanced Research Questions

Q. What advanced analytical techniques are critical for confirming the stereochemical integrity of tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid in enantioselective synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee >99%) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for chiral centers at the α-carbon .

Q. How does the fluorophenyl substituent in this compound influence its binding affinity to target receptors compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances binding via polar interactions (e.g., hydrogen bonds with Ser/Thr residues). Use surface plasmon resonance (SPR) to measure affinity (K values). For example, fluorinated analogs show 2–5x higher affinity to GABA receptors compared to non-fluorinated derivatives .

Q. What computational approaches are employed to model the interaction between tert-Butoxycarbonylamino-(3-fluoro-phenyl)-acetic acid and its target enzymes, and how do these inform SAR studies?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding poses with enzymes (e.g., COX-2 or kinases). Fluorophenyl groups often occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic lysine/arginine residues .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify contributions of fluorine to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.